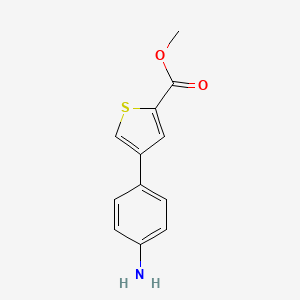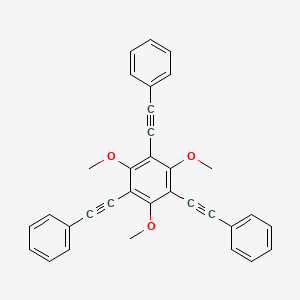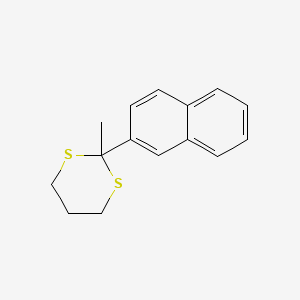
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is an organic compound with the molecular formula C15H16S2. It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-naphthalenyl group and another by a methyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- can be synthesized through the reaction of 2-naphthaldehyde with 2-methyl-1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or chromatography techniques .
化学反応の分析
Types of Reactions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dithiane moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the electrophile used.
科学的研究の応用
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in reactions such as the Corey-Seebach reaction. This allows for the formation of carbon-carbon bonds and the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dithiane: Similar structure but lacks the 2-naphthalenyl group.
1,3-Dithiolane: Similar sulfur-containing ring but with a different ring size.
1,3-Dithiane: The parent compound without the methyl and naphthalenyl substitutions.
Uniqueness
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is unique due to the presence of both a methyl and a 2-naphthalenyl group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in organic synthesis and industrial applications .
特性
CAS番号 |
141994-27-6 |
|---|---|
分子式 |
C15H16S2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2-methyl-2-naphthalen-2-yl-1,3-dithiane |
InChI |
InChI=1S/C15H16S2/c1-15(16-9-4-10-17-15)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11H,4,9-10H2,1H3 |
InChIキー |
YBWHVXDRVWGCNO-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCCS1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


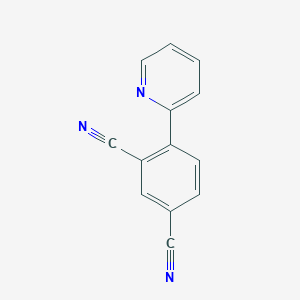
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)

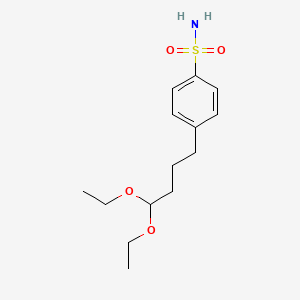

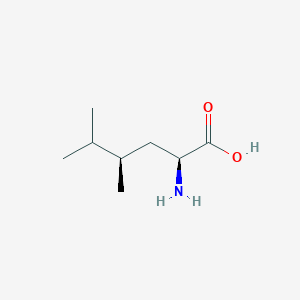
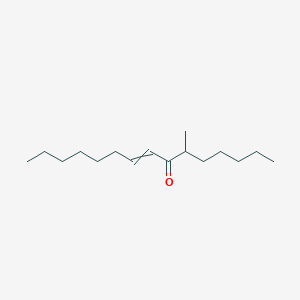
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)

phosphanium iodide](/img/structure/B12529374.png)
